(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a combination of piperazine, bromophenyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactionsThe final step often involves the coupling of the benzylpiperazine moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone: Similar in structure but with a piperidine ring instead of piperazine.
5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole: Shares the tetrazole and bromophenyl moieties but differs in the overall structure.
Uniqueness
What sets (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H19BrN6O |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-bromo-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19BrN6O/c20-16-6-7-18(26-14-21-22-23-26)17(12-16)19(27)25-10-8-24(9-11-25)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
InChI Key |
KMXWFUJUFQLBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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